3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate
Description
3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate is an isoxazole-derived compound featuring a phenyl group at the 3-position of the isoxazole ring and a 4-chlorobenzenecarboxylate ester moiety at the 5-position. Isoxazoles are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their bioisosteric properties and metabolic stability. Key physicochemical properties, such as melting point and solubility, can be inferred from structurally related derivatives (see §2.1 for comparisons).
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-6-12(7-9-13)16(19)20-15-10-14(18-21-15)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDFEBBLOOQEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can serve as a probe or tool in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-chlorobenzenecarboxylate group in the target compound likely confers moderate lipophilicity (cLogP ~3.2), intermediate between amide derivatives (e.g., 6k, cLogP 4.1) and urea analogs (e.g., 6p, cLogP 3.9). Bulkier groups, such as 4-tert-butylphenyl, increase cLogP significantly (e.g., 4.8) .
- Thermal Stability : Urea derivatives (e.g., 6p) exhibit higher melting points (~196°C) due to hydrogen-bonding interactions, whereas ester/amide analogs (e.g., 6k) melt at lower temperatures (~156°C) . The target compound’s melting point is expected to align with chlorobenzoyl derivatives (~165°C) .
Biological Activity
3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate is a chemical compound belonging to the isoxazole class, which is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where it may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
The molecular formula of this compound is C16H10ClNO3, with a molecular weight of 301.71 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological activity compared to other similar compounds.
| Property | Value |
|---|---|
| IUPAC Name | (3-phenyl-1,2-oxazol-5-yl) 4-chlorobenzoate |
| Molecular Formula | C16H10ClNO3 |
| Molecular Weight | 301.71 g/mol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition reaction of nitrile oxides with alkynes or alkenes, often catalyzed by metals such as copper (I) or ruthenium (II). This method allows for the production of high yields under optimized conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, resulting in various biochemical effects. The chlorobenzenecarboxylate moiety plays a crucial role in its binding affinity and specificity.
Biological Activity
Recent studies have revealed several biological activities associated with this compound:
- Anticancer Activity : Research indicates that isoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Properties : Isoxazole derivatives are known to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that this compound could reduce the production of TNF-alpha and IL-6 in activated macrophages.
- Antimicrobial Effects : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
Several case studies have explored the biological activities of isoxazole derivatives:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry examined a series of isoxazole derivatives, including chlorinated variants. Results indicated that these compounds inhibited cell proliferation in MCF-7 breast cancer cells with IC50 values in the low micromolar range.
- Anti-inflammatory Mechanism : Research published in the European Journal of Pharmacology reported that a related compound reduced inflammation in a murine model of arthritis by downregulating NF-kB signaling pathways.
- Antimicrobial Activity : A study in the Journal of Antimicrobial Chemotherapy found that isoxazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
